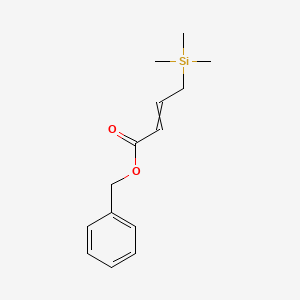

Benzyl 4-(trimethylsilyl)but-2-enoate

説明

Benzyl 4-(trimethylsilyl)but-2-enoate is an α,β-unsaturated ester featuring a trimethylsilyl (TMS) group at the 4-position of the but-2-enoate backbone and a benzyl ester moiety. The TMS group imparts steric bulk and electron-withdrawing effects, influencing reactivity in cycloadditions, conjugate additions, and stabilization of intermediates .

特性

CAS番号 |

920753-89-5 |

|---|---|

分子式 |

C14H20O2Si |

分子量 |

248.39 g/mol |

IUPAC名 |

benzyl 4-trimethylsilylbut-2-enoate |

InChI |

InChI=1S/C14H20O2Si/c1-17(2,3)11-7-10-14(15)16-12-13-8-5-4-6-9-13/h4-10H,11-12H2,1-3H3 |

InChIキー |

SJGOJUQDPLRTCP-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)CC=CC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Benzyl 4-(trimethylsilyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-(trimethylsilyl)but-2-enoic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzyl 4-(trimethylsilyl)but-2-enoate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

Benzyl 4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

科学的研究の応用

Benzyl 4-(trimethylsilyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism by which Benzyl 4-(trimethylsilyl)but-2-enoate exerts its effects depends on the specific reaction it undergoes. In general, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variation at the 4-Position

- 4-Benzyloxy-but-2-enoic Acid Derivatives (e.g., ): The benzyloxy group (–OBn) at the 4-position is less sterically demanding than TMS but provides moderate electron-withdrawing effects. This substitution favors nucleophilic attack at the β-carbon, as seen in the synthesis of oxazolidinones . Reactivity Contrast: The TMS group in Benzyl 4-(trimethylsilyl)but-2-enoate enhances stabilization of enolate intermediates due to its strong σ-donor and weak π-acceptor properties, enabling regioselective transformations .

- Amino-Substituted But-2-enoates (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate, ): Amino groups (–NHAr) increase electron density at the α,β-unsaturated system, promoting cyclization reactions (e.g., formation of oxazoloquinolines). In contrast, the TMS group reduces electron density, directing reactivity toward electrophilic pathways .

Backbone and Functional Group Modifications

- Dibenzyl But-2-enoate Derivatives (e.g., compounds 4b–4g, ): Complex structures like 4g (benzyl 2-methylacrylate derivatives) exhibit extended conjugation and intramolecular hydrogen bonding, leading to higher thermal stability (melting points >100°C) compared to the simpler TMS-substituted analogue . Biological Activity: Flavonoidal ethers (e.g., 4d–4g) demonstrate anti-cancer activity in vitro, suggesting that the TMS group in Benzyl 4-(trimethylsilyl)but-2-enoate could modulate bioactivity by altering lipophilicity or metabolic stability .

Silyl-Containing Analogues

- [o-(Trimethylsilyl)methyl]benzyltrimethylammonium Iodide (): The TMS group in this quaternary ammonium compound enhances steric shielding, slowing dimerization kinetics. This parallels the steric effects observed in Benzyl 4-(trimethylsilyl)but-2-enoate, which may hinder aggregation in solution .

Key Data and Research Findings

Table 1: Physical and Spectral Properties of Selected Compounds

*Hypothesized data based on analogous compounds.

†Yield from , compound (+)-95c.

Table 2: Reactivity and Application Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。